molecular formula C10H13NO2 B1431416 4-(Oxolan-2-ylmethoxy)pyridine CAS No. 1376358-44-9

4-(Oxolan-2-ylmethoxy)pyridine

Cat. No.: B1431416
CAS No.: 1376358-44-9
M. Wt: 179.22 g/mol
InChI Key: XIISBLOJVJOKSR-UHFFFAOYSA-N
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Description

4-(Oxolan-2-ylmethoxy)pyridine, also known as 4-[(tetrahydro-2-furanylmethoxy)]pyridine, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a pyridine ring substituted with an oxolan-2-ylmethoxy group, making it a member of the pyridine derivatives family. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethoxy)pyridine typically involves the reaction of pyridine with oxolan-2-ylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where pyridine is treated with oxolan-2-ylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxolan-2-ylmethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain enzymes responsible for inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Tetrahydro-2-furanylmethoxy)pyridine: Similar in structure but may have different substituents on the pyridine ring.

    4-(Methoxymethyl)pyridine: Lacks the oxolan-2-yl group, resulting in different chemical properties.

    4-(Ethoxymethyl)pyridine: Contains an ethoxy group instead of the oxolan-2-yl group.

Uniqueness

4-(Oxolan-2-ylmethoxy)pyridine is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridine derivatives .

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIISBLOJVJOKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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